3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a unique structure combining a benzenesulfonyl group, an ethoxyquinoline moiety, and a morpholine ring, making it a versatile candidate for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like cathepsin s , which plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.
Mode of Action
The morpholine ring and benzenesulfonyl group could contribute to the binding affinity and selectivity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine . .
Biochemical Analysis
Biochemical Properties
. Based on its structural components, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The benzenesulfonyl component, for instance, is known to participate in reactions involving aromatic sulfonic acids .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structure, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and quinoline-based molecules. Examples include:
- 4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine
- Benzenesulfonamide derivatives
- Quinoline-based inhibitors
Uniqueness
What sets 3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-2-27-16-8-9-19-18(14-16)21(23-10-12-26-13-11-23)20(15-22-19)28(24,25)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAVMQRIDYCTKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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